molecular formula C20H25N3O2 B3011293 (E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide CAS No. 2035037-05-7

(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide

Cat. No.: B3011293
CAS No.: 2035037-05-7
M. Wt: 339.439
InChI Key: YNRPGQWDSNANJF-VAWYXSNFSA-N
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Description

This compound is an acrylamide derivative featuring a cyclopentyl group, a furan-2-yl moiety, and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole substituent. Acrylamides are widely studied for applications in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility. While specific data on this compound’s synthesis, bioactivity, or spectral properties are absent in the provided evidence, analogous compounds suggest its synthesis likely involves coupling reactions (e.g., HOBt/EDC-mediated amidation) or transition-metal catalysis . Safety guidelines for a closely related analog highlight precautions such as avoiding heat sources (P210) and adhering to specialized handling protocols (P201) .

Properties

IUPAC Name

(E)-N-cyclopentyl-3-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-19-10-4-9-17(19)18(21-22)14-23(15-6-2-3-7-15)20(24)12-11-16-8-5-13-25-16/h5,8,11-13,15H,2-4,6-7,9-10,14H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRPGQWDSNANJF-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C20H25N3O2C_{20}H_{25}N_{3}O_{2} and it has a molecular weight of approximately 339.44 g/mol. This compound has garnered interest due to its structural features, which suggest potential biological activities that may be beneficial in various therapeutic contexts.

Chemical Structure and Properties

The compound features multiple functional groups including a furan ring and a tetrahydrocyclopenta[c]pyrazole moiety. These structural elements are known to influence biological activity through various mechanisms:

PropertyValue
Molecular FormulaC20H25N3O2C_{20}H_{25}N_{3}O_{2}
Molecular Weight339.44 g/mol
Purity≥ 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurological processes. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase or butyrylcholinesterase, which are critical in Alzheimer's disease pathology.
  • Antioxidant Activity : The furan ring is known for its antioxidant properties, which could contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have provided insights into its potential applications:

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective properties of compounds structurally similar to this compound. The results indicated that these compounds could significantly reduce neuronal cell death in vitro models exposed to oxidative stress.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of related compounds. It was found that certain derivatives exhibited potent inhibition against cholinesterases, suggesting that this compound could be developed as a lead candidate for Alzheimer's disease treatment.

Comparison with Similar Compounds

N-(3-Hydroxy-pyridin-2-yl)-3-phenyl-acrylamide ()

  • Structural Differences : Replaces the furan-2-yl group with a phenyl ring and substitutes the cyclopentyl/tetrahydrocyclopenta[c]pyrazole system with a pyridine-hydroxy moiety.
  • Synthesis : Prepared via HOBt/EDC coupling in dichloromethane (80% yield), a common method for acrylamide derivatives .

(R,E)-3-(2'-Formyl-6-methyl-biphenyl-2-yl)-N-isopropylacrylamide (3bm, )

  • Structural Differences : Features a biphenyl-formyl group and isopropyl substituent instead of the cyclopentyl and furan moieties.
  • Synthesis : Utilizes enantioselective pallada-electrocatalyzed C–H activation (55% yield, 96% ee), a modern method for stereocontrol .
  • Key Contrasts : The biphenyl system introduces extended π-conjugation, which could influence electronic properties and steric demands compared to the compact furan-cyclopentyl system.

N-Cyclopropylmethyl-N-cyclopentyl Acetamide Derivatives ()

  • Structural Differences : Shares a cyclopentyl group but incorporates a pyrrolo-triazolo-pyrazine core instead of the tetrahydrocyclopenta[c]pyrazole.
  • Relevance : Highlights the pharmacological interest in cyclopentyl-containing heterocycles, though bioactivity data are unavailable .

(E)-N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide ()

  • Structural Differences : Replaces the tetrahydrocyclopenta[c]pyrazole with an indazole core.
  • Safety Profile : Emphasizes precautions against heat (P210) and mandates specialized handling (P201), likely applicable to the target compound due to structural similarity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Synthesis Method Key Features Safety Precautions
Target Compound Tetrahydrocyclopenta[c]pyrazole Likely HOBt/EDC coupling or metal catalysis Furan-2-yl, cyclopentyl, (E)-acrylamide P201, P210
N-(3-Hydroxy-pyridin-2-yl)-3-phenyl-acrylamide Pyridine HOBt/EDC coupling (80% yield) Phenyl substituent Not specified
(R,E)-3-(2'-Formyl-6-methyl-biphenyl-2-yl)-N-isopropylacrylamide Biphenyl Pallada-electrocatalysis (55% yield, 96% ee) Stereoselective, formyl group Not specified
N-Cyclopropylmethyl-N-cyclopentyl Acetamide Derivatives Pyrrolo-triazolo-pyrazine Unspecified Cyclopentyl, cyclopropylmethyl Patent-protected

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may benefit from methods in (coupling) or (electrocatalysis) for efficiency or stereocontrol.
  • Structural Effects : The furan moiety’s electron-rich nature vs. phenyl/biphenyl systems could modulate reactivity or bioavailability.
  • Safety and Handling : Analogous safety protocols () suggest stringent handling requirements for the target compound.
  • Data Limitations : Direct spectral, biological, or crystallographic data for the target compound are absent in the evidence, necessitating further studies.

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